Cas no 1286705-03-0 (3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea)

3-(2-Cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea is a specialized urea derivative featuring a cyclopropyl-hydroxypropyl substituent and a 3,4-dimethylphenyl group. This compound is of interest in medicinal and agrochemical research due to its unique structural framework, which may confer selective biological activity. The cyclopropyl moiety enhances steric and electronic properties, while the hydroxyl group offers potential for further functionalization or hydrogen bonding interactions. The 3,4-dimethylphenyl group contributes to lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture makes it a valuable intermediate for developing targeted inhibitors or modulators in drug discovery and crop protection applications. The compound's purity and stability under standard conditions ensure reliability in experimental use.
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea structure
1286705-03-0 structure
Product name:3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
CAS No:1286705-03-0
MF:C15H22N2O2
MW:262.347383975983
CID:5824629
PubChem ID:52992807

3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
    • Urea, N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3,4-dimethylphenyl)-
    • 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
    • F5857-6033
    • AKOS024524613
    • 1286705-03-0
    • VU0525610-1
    • Inchi: 1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18)
    • InChI Key: HJLNHWKNPNYYFI-UHFFFAOYSA-N
    • SMILES: N(CC(C1CC1)(O)C)C(NC1=CC=C(C)C(C)=C1)=O

Computed Properties

  • Exact Mass: 262.168127949g/mol
  • Monoisotopic Mass: 262.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 2

3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-6033-1mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
1mg
$81.0 2023-09-09
Life Chemicals
F5857-6033-3mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
3mg
$94.5 2023-09-09
Life Chemicals
F5857-6033-5mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
5mg
$103.5 2023-09-09
Life Chemicals
F5857-6033-5μmol
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
5μmol
$94.5 2023-09-09
Life Chemicals
F5857-6033-20μmol
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F5857-6033-10μmol
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
10μmol
$103.5 2023-09-09
Life Chemicals
F5857-6033-15mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
15mg
$133.5 2023-09-09
Life Chemicals
F5857-6033-10mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
10mg
$118.5 2023-09-09
Life Chemicals
F5857-6033-4mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0
4mg
$99.0 2023-09-09
Life Chemicals
F5857-6033-20mg
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea
1286705-03-0 90%+
20mg
$148.5 2023-05-20

Additional information on 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea

Comprehensive Overview of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea (CAS No. 1286705-03-0)

The compound 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea, identified by its CAS No. 1286705-03-0, is a specialized urea derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyclopropyl group and a hydroxypropyl moiety, contributes to its potential applications in drug discovery and crop protection. Researchers are particularly interested in its role as a potential enzyme inhibitor or receptor modulator, given its ability to interact with biological targets.

In recent years, the demand for novel urea-based compounds has surged, driven by their versatility in medicinal chemistry. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea stands out due to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing bioavailability and target binding affinity. These properties make it a promising candidate for addressing challenges in chronic disease management and sustainable agriculture, two areas currently dominating scientific discourse.

The synthesis of CAS No. 1286705-03-0 involves multi-step organic reactions, including the condensation of 3,4-dimethylphenyl isocyanate with 2-cyclopropyl-2-hydroxypropylamine. This process highlights the importance of stereoselective synthesis and green chemistry principles, which align with the global push for environmentally friendly manufacturing. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure high purity, a key concern for industries prioritizing quality control.

From a commercial perspective, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea is often explored for its structure-activity relationships (SAR). Companies investing in high-throughput screening libraries frequently include this compound to identify leads for anti-inflammatory or metabolic disorder therapeutics. Its low toxicity profile, as suggested by preliminary studies, further enhances its appeal for preclinical development.

Emerging trends in computational chemistry have also shed light on the compound’s potential. Molecular docking simulations reveal favorable interactions with kinase enzymes and G-protein-coupled receptors (GPCRs), making it a subject of AI-driven drug design projects. These advancements resonate with the growing interest in machine learning for drug discovery, a frequently searched topic in scientific forums.

In agrochemical applications, derivatives of CAS No. 1286705-03-0 are investigated for their pesticidal activity against resistant pests, addressing the urgent need for next-generation crop protection solutions. The cyclopropyl group’s stability under environmental stress positions it as a viable scaffold for sustainable pesticides, aligning with the European Green Deal objectives.

To conclude, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethylphenyl)urea exemplifies the intersection of innovation and practical utility in modern chemistry. Its dual relevance to human health and agricultural productivity ensures its continued prominence in research pipelines, while its synthetic accessibility meets industrial scalability demands.

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